![molecular formula C20H24O5 B13441385 [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid* is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopentyl ring with an oxo group and a pentenyl side chain, linked to a benzeneacetic acid moiety through an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving suitable diene precursors.
Introduction of the oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.
Attachment of the pentenyl side chain: This step may involve alkylation reactions using pentenyl halides.
Formation of the benzeneacetic acid moiety: This can be synthesized through Friedel-Crafts acylation reactions.
Linking the two parts: The final step involves esterification or acylation reactions to link the cyclopentyl ring to the benzeneacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentenyl side chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid* has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pentenyl side chain play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]propanoic Acid*: Similar structure but with a propanoic acid moiety.
- [1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzoic Acid*: Similar structure but with a benzoic acid moiety.
Uniqueness
- The specific arrangement of the cyclopentyl ring, oxo group, and pentenyl side chain in [1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid* confers unique chemical properties and biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]oxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H24O5/c1-2-3-5-10-16-15(11-12-17(16)21)13-18(22)25-19(20(23)24)14-8-6-4-7-9-14/h3-9,15-16,19H,2,10-13H2,1H3,(H,23,24)/b5-3-/t15-,16-,19-/m0/s1 |
InChI Key |
GKVPUTPATMOYFP-XIPCCCCGSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


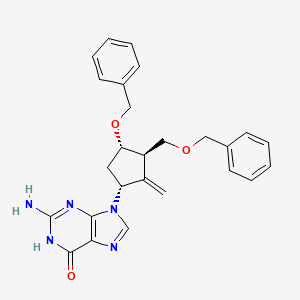
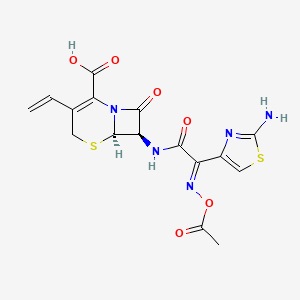
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
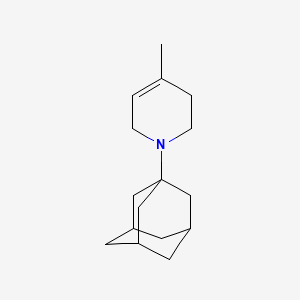
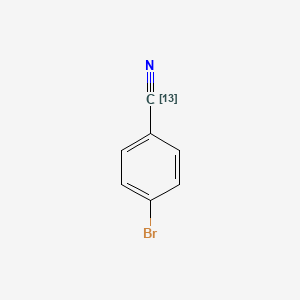
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
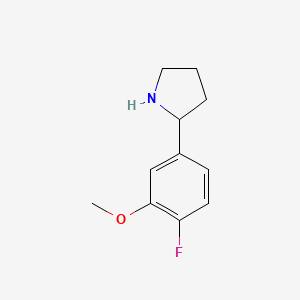
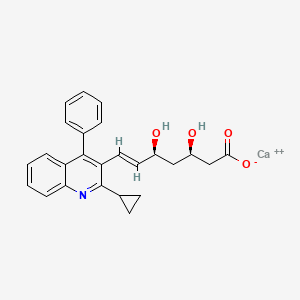

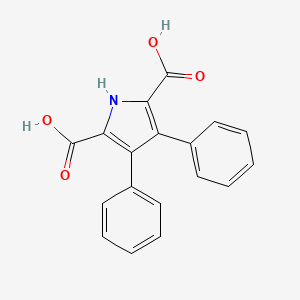
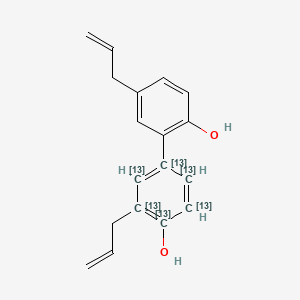
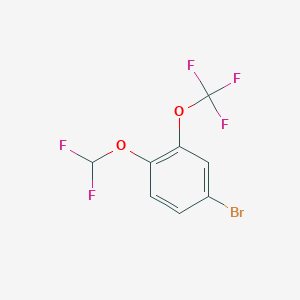
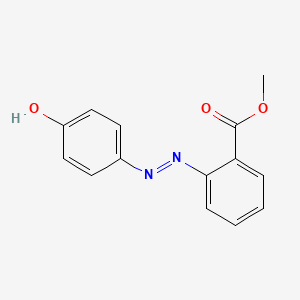
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
